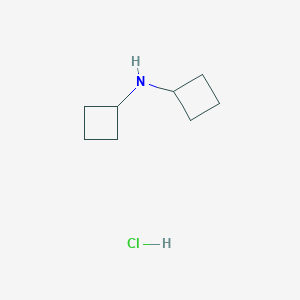

Dicyclobutylamine hydrochloride

Overview

Description

Dicyclobutylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It’s a derivative of dicyclobutylamine, which is a compound that contains two cyclobutyl groups attached to an amine .

Molecular Structure Analysis

The molecular structure of dicyclobutylamine hydrochloride consists of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact 3D conformation and bond angles would require more specific data or computational chemistry analysis .Scientific Research Applications

Treatment in Infantile Colic

Dicyclobutylamine hydrochloride has been studied for its effectiveness in treating infantile colic. A randomized, double-blind, placebo-controlled trial showed that dicyclobutylamine hydrochloride eliminated colic in a significant percentage of infants compared to placebo (Weissbluth, Christoffel, & Davis, 1984). Another study also investigated its efficacy, aiming to understand factors predicting treatment success (Hwang & Danielsson, 1985).

Electrochemical Investigation

A study focused on the electrochemical behavior of Dicyclobutylamine Hydrochloride on poly (Terbutaline Sulphate) modified carbon paste electrode, revealing enhanced sensitivity and low detection limits, suggesting its potential in electrochemical applications (MamathaG. & Deepak, 2015).

Antimicrobial Potential

Research has demonstrated the antimicrobial properties of dicyclobutylamine hydrochloride, particularly its rapid killing action against certain strains of Gram-positive bacteria and its protective efficacy in animal models challenged with bacterial strains (Karak et al., 2004).

Antimuscarinic and Antagonist Properties

A study evaluating dicyclobutylamine hydrochloride's properties in isolated human and rabbit bladder muscle suggested its potential usefulness in managing certain bladder conditions, demonstrating both competitive antimuscarinic and noncompetitive antagonist actions (Downie, Twiddy, & Awad, 1977).

properties

IUPAC Name |

N-cyclobutylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLUJXWLUJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674187 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclobutylamine hydrochloride | |

CAS RN |

90203-81-9 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

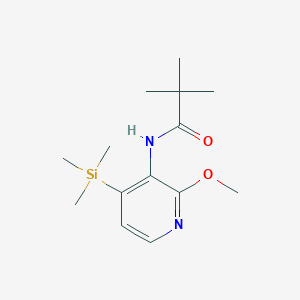

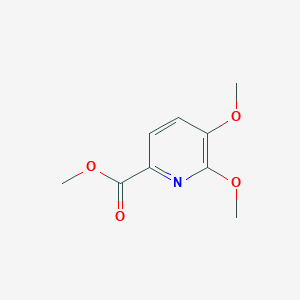

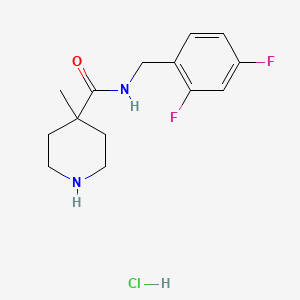

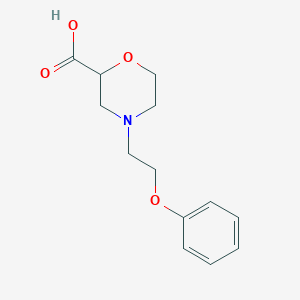

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)

![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)